![molecular formula C16H14O2 B2760395 (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid CAS No. 482377-66-2](/img/structure/B2760395.png)
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is sparingly soluble in water and commonly used as a reference standard in analytical laboratories.
作用機序
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By blocking the production of prostaglandins, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid reduces pain, fever, and inflammation.
Biochemical and Physiological Effects:
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has been shown to have analgesic, antipyretic, and anti-inflammatory effects in animal models. It has also been investigated for its potential to inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid.
実験室実験の利点と制限
One advantage of using (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid in lab experiments is its high purity and stability, which ensures accurate and reproducible results. However, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has limited solubility in water, which can make it difficult to prepare solutions for certain experiments. In addition, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has a relatively short half-life, which may limit its effectiveness in certain studies.
将来の方向性
There are several potential future directions for research on (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid. One area of interest is its potential as a therapeutic agent for cancer and other inflammatory diseases. Another area of research could focus on developing more efficient synthesis methods for (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid and related compounds. Finally, additional studies could be conducted to further elucidate the biochemical and physiological effects of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid and its mechanisms of action.
Conclusion:
In conclusion, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid is a synthetic compound that is widely used in scientific research as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. It has potential anticancer and anti-inflammatory properties, and further research is needed to fully understand its biochemical and physiological effects. While (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has advantages and limitations for lab experiments, it remains an important tool for researchers in various fields.
合成法
The synthesis of (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base, followed by the acid-catalyzed dehydration of the resulting alpha-hydroxyketone. The final product is obtained after purification through recrystallization.
科学的研究の応用
(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid is widely used in scientific research as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). It is also used as a starting material for the synthesis of other compounds. In addition, (E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid has been investigated for its potential anticancer and anti-inflammatory properties.
特性
IUPAC Name |
(E)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWVAKHGISTCV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2760313.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)
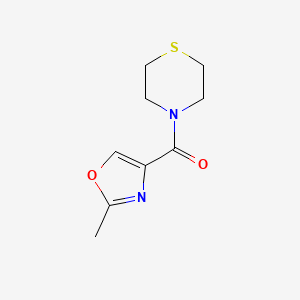
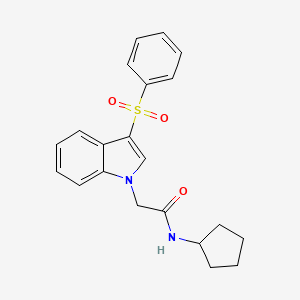
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)
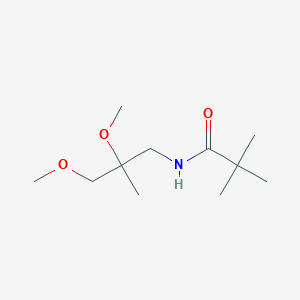
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)
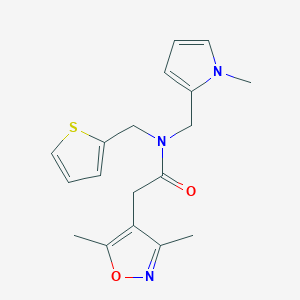
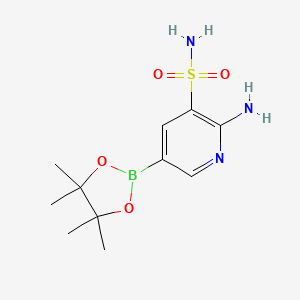
![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)